N1-a-L-Arabinopyranosylamino-guanidine HNO3

Description

BenchChem offers high-quality N1-a-L-Arabinopyranosylamino-guanidine HNO3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-a-L-Arabinopyranosylamino-guanidine HNO3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

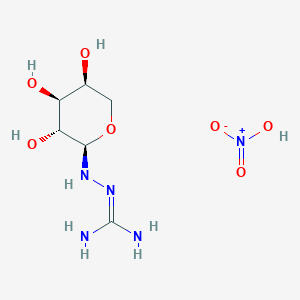

IUPAC Name |

nitric acid;2-[[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O4.HNO3/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;2-1(3)4/h2-5,9,11-13H,1H2,(H4,7,8,10);(H,2,3,4)/t2-,3-,4+,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGYVOMPIVRVHB-WPFDRSMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)NN=C(N)N)O)O)O.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369519 |

Source

|

| Record name | N1-a-L-Arabinopyranosylamino-guanidine HNO3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109853-80-7 |

Source

|

| Record name | N1-a-L-Arabinopyranosylamino-guanidine HNO3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N1-α-L-Arabinopyranosylamino-guanidine HNO₃

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This technical guide details the synthesis, isolation, and characterization of N1-α-L-Arabinopyranosylamino-guanidine Nitrate (HNO₃) (CAS 109853-80-7). This compound represents a specialized class of glycosyl-aminoguanidines, utilized primarily in proteomics research and as a potential inhibitor of Advanced Glycation End-products (AGEs). The protocol focuses on the stereoselective condensation of L-arabinose with aminoguanidine nitrate, optimizing for the thermodynamic stability of the α-L-arabinopyranose anomer.

Chemical Strategy & Retrosynthesis

The synthesis relies on a direct condensation reaction between a reducing sugar (L-arabinose) and a nucleophilic hydrazine derivative (aminoguanidine). Unlike simple hydrazone formation which often results in open-chain structures, this protocol targets the cyclic glycosylamine form.

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the terminal hydrazine nitrogen (N1) of aminoguanidine on the anomeric carbon (C1) of L-arabinose.

-

Initial Attack: Formation of an open-chain amino-alcohol intermediate.

-

Cyclization: Ring closure is thermodynamically driven to the pyranose form.

-

Stereoselectivity: The α-anomer is favored in the crystallization process, likely due to the anomeric effect and specific lattice energy stabilization of the nitrate salt.

Retrosynthetic Analysis

The target molecule is disassembled into two commercially stable precursors:

-

Synthon B: Aminoguanidine Nitrate (Guanylhydrazine nitric acid salt).

Figure 1: Retrosynthetic disassembly of the target compound.

Materials & Equipment

Reagents

| Reagent | Grade | MW ( g/mol ) | Role |

| L-Arabinose | >99% (HPLC) | 150.13 | Glycosyl donor |

| Aminoguanidine Nitrate | >98% | 137.09 | Nucleophile / Salt source |

| Ethanol (Absolute) | ACS Reagent | 46.07 | Solvent / Anti-solvent |

| Methanol | HPLC Grade | 32.04 | Solvent |

| Water (Milli-Q) | 18.2 MΩ | 18.02 | Solvent |

| Diethyl Ether | ACS Reagent | 74.12 | Washing agent |

Equipment

-

Thermostatic oil bath or heating block.

-

Rotary evaporator with vacuum pump.

-

Vacuum filtration setup (Buchner funnel).

-

Polarimeter (for optical rotation).

-

NMR Spectrometer (min. 400 MHz).

Experimental Protocol

Pre-Step: Preparation of Aminoguanidine Nitrate (If starting from Bicarbonate)

Note: If commercial Aminoguanidine Nitrate is available, skip to 4.2.

-

Suspend Aminoguanidine Bicarbonate (10.0 g, 73.5 mmol) in water (30 mL).

-

Slowly add Nitric Acid (conc. HNO₃) dropwise with stirring until pH reaches ~3.0-4.0 and effervescence ceases.

-

Evaporate the solution to dryness under reduced pressure.

-

Recrystallize the residue from ethanol/water to obtain pure Aminoguanidine Nitrate.

Condensation Reaction

Scale: 10 mmol

-

Dissolution: In a 100 mL round-bottom flask, dissolve Aminoguanidine Nitrate (1.37 g, 10.0 mmol) in a mixture of Water (2 mL) and Methanol (10 mL). Mild heating (40°C) may be required to ensure complete dissolution.

-

Addition: Add L-Arabinose (1.50 g, 10.0 mmol) to the stirring solution.

-

Reaction: Attach a reflux condenser. Heat the mixture to 50-60°C for 2–4 hours.

-

Checkpoint: The solution should become clear. Monitoring by TLC (Solvent: n-Butanol/Acetic Acid/Water 2:1:1) should show the disappearance of the starting aminoguanidine spot.

-

-

Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature.

-

Optimization: If no precipitate forms after 4 hours, add Absolute Ethanol (10-20 mL) dropwise to induce nucleation.

-

Store at 4°C overnight to maximize yield of the nitrate salt.

-

Isolation and Purification

-

Filtration: Filter the white crystalline precipitate using a sintered glass funnel.

-

Washing: Wash the crystals with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 5 mL) to remove unreacted sugar and solvent traces.

-

Drying: Dry the product in a vacuum desiccator over P₂O₅ for 12 hours.

Figure 2: Experimental workflow for the synthesis process.

Characterization & Quality Control

To validate the synthesis of N1-α-L-Arabinopyranosylamino-guanidine HNO₃ , the following analytical parameters must be met. The α-anomer is distinguished by its specific coupling constants in ¹H NMR.

Physicochemical Properties

| Parameter | Expected Value | Notes |

| Appearance | White crystalline powder | Hygroscopic; store in desiccator. |

| Melting Point | 165–175°C (dec) | Decomposition often occurs upon melting. |

| Solubility | Soluble in Water, DMSO | Insoluble in Ether, Chloroform. |

Spectroscopic Data (Expected)

-

¹H NMR (D₂O, 400 MHz):

-

Anomeric Proton (H-1): Doublet at δ ~4.0–4.3 ppm.

-

Coupling Constant (

): For α-L-arabinopyranose (¹C₄ chair), -

Guanidine Protons: Not visible in D₂O (exchangeable).

-

-

¹³C NMR (D₂O):

-

Guanidine C: δ ~158 ppm.[3]

-

Anomeric C (C-1): δ ~85–90 ppm.

-

-

IR Spectroscopy (KBr):

-

Strong bands at 1600–1680 cm⁻¹ (C=N stretch of guanidine).

-

Broad band at 3200–3400 cm⁻¹ (OH and NH stretch).

-

Sharp band at ~1380 cm⁻¹ (Nitrate ion, NO₃⁻).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Precipitation | Reaction too dilute or temperature too high. | Concentrate solution by 50% on rotavap. Add excess ethanol and cool to -20°C. |

| Oily Product | Impurities or incomplete crystallization. | Triturate the oil with ethanol/ether. Scratch the flask wall to induce nucleation. |

| Low Yield | Hydrolysis of the glycosylamine. | Avoid excessive heating (>70°C). Ensure pH is not strongly acidic (< pH 3). |

| Anomeric Mixture | Mutarotation in solution.[4] | Recrystallize specifically from Ethanol/Water. The crystal lattice often selects the pure α-anomer. |

References

-

Ellis, G. P., & Honeyman, J. (1955). "Glycosylamines."[5] Advances in Carbohydrate Chemistry, 10, 95-168. (Foundational text on glycosylamine synthesis).

-

Lada, A. S., et al. (1992). "The reaction of some dicarbonyl sugars with aminoguanidine." Carbohydrate Research, 232(1), 125-130. Available at: [Link]

-

Hirsch, J., et al. (1995). "The reaction of D-glucose with aminoguanidine."[5] Carbohydrate Research, 267(1), 17-25. (Protocol analog for glucose derivative). Available at: [Link]

Sources

- 1. l-Arabinose suppresses gluconeogenesis through modulating AMP-activated protein kinase in metabolic disorder mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. l-Arabinose suppresses gluconeogenesis through modulating AMP-activated protein kinase in metabolic disorder mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 5. The reaction of D-glucose with aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Mechanism of Action of N1-α-L-Arabinopyranosylamino-guanidine HNO3

Topic: Mechanism of action of N1-α-L-Arabinopyranosylamino-guanidine HNO3 Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N1-α-L-Arabinopyranosylamino-guanidine HNO3 (CAS: 109853-80-7) is a specialized glycosyl-guanidine derivative that bridges the fields of glycobiology and proteomics. Structurally composed of an L-arabinopyranose moiety covalently linked to an aminoguanidine core (stabilized as a nitrate salt), this molecule functions primarily through transition state mimicry and reactive carbonyl scavenging .

Its utility spans two distinct mechanistic domains:

-

Enzymatic Inhibition: It acts as a competitive inhibitor of α-L-arabinosidases and related glycosidases by mimicking the oxocarbenium ion transition state.

-

Proteomic Stabilization: It functions as a "masked" aminoguanidine, interfering with the Maillard reaction to prevent the formation of Advanced Glycation End-products (AGEs) without the non-specific toxicity of free hydrazine.

Chemical Identity & Structural Logic

The molecule combines a reducing sugar (L-arabinose) with a nucleophilic hydrazine derivative (aminoguanidine).

-

Systematic Name: N1-(α-L-Arabinopyranosyl)-N2-guanidine nitrate

-

Molecular Formula: C₆H₁₄N₄O₄[1] · HNO₃

-

Core Moiety: The guanidinium group provides a delocalized positive charge at physiological pH, while the arabinopyranosyl ring confers stereochemical specificity for arabinose-processing enzymes.

Structural Causality

The design of this molecule is not arbitrary. Free aminoguanidine is a potent inhibitor of Nitric Oxide Synthase (NOS) and AGE formation but suffers from rapid clearance and potential toxicity (vitamin B6 depletion). By glycosylating the hydrazine nitrogen, the molecule achieves:

-

Targeting: Specific uptake by cells or bacteria expressing arabinose transporters (e.g., AraE/AraF systems).

-

Transition State Mimicry: The planar, cationic guanidine group mimics the half-chair, positively charged oxocarbenium ion formed during the hydrolysis of glycosidic bonds.

Mechanism of Action (MOA)

Primary Mechanism: Transition State Analogue (Glycosidase Inhibition)

The defining mechanism of N1-α-L-Arabinopyranosylamino-guanidine is its ability to stall enzymatic hydrolysis.

-

Recognition: The enzyme (e.g., α-L-arabinosidase) recognizes the L-arabinose configuration in the pyranose ring.

-

Binding: The molecule enters the active site. Unlike a natural substrate, the anomeric carbon is linked to a nitrogen (guanidine), not oxygen.

-

Charge Mimicry: During normal hydrolysis, the substrate passes through a positively charged oxocarbenium ion transition state. The guanidinium group of the inhibitor is already positively charged and planar, binding tightly to the catalytic carboxylates (usually Asp or Glu) in the active site.

-

Stalling: The enzyme cannot cleave the C-N bond effectively, locking the enzyme in an inactive complex.

Secondary Mechanism: AGE Pathway Interference

In proteomics, this compound serves as a tool to study or inhibit protein glycation.

-

Competitive Binding: It competes with protein amino groups (lysine/arginine) for reaction with dicarbonyls (e.g., methylglyoxal).

-

Adduct Formation: The guanidine moiety can trap reactive carbonyl species (RCS), preventing them from cross-linking proteins.

Visualizing the Mechanism

The following diagram illustrates the dual pathways: the enzymatic inhibition via transition state mimicry and the chemical interference in the AGE pathway.

Caption: Dual mechanistic pathways showing enzymatic stalling via charge mimicry (left) and chemical scavenging of glycating agents (right).

Experimental Protocols

Protocol A: Determination of Inhibition Constant ( )

Objective: To quantify the potency of the compound against α-L-arabinosidase.

-

Substrate Preparation: Prepare 2 mM p-Nitrophenyl-α-L-arabinopyranoside (pNPA) in 50 mM Sodium Phosphate buffer (pH 6.5).

-

Inhibitor Dilution: Prepare a serial dilution of N1-α-L-Arabinopyranosylamino-guanidine HNO3 (0, 10, 50, 100, 500 µM).

-

Reaction Setup:

-

Mix 10 µL enzyme solution (0.1 U/mL) with 10 µL inhibitor solution.

-

Incubate for 10 minutes at 37°C to allow equilibrium binding.

-

Initiate reaction by adding 80 µL substrate solution.

-

-

Monitoring: Measure absorbance at 405 nm (release of p-nitrophenol) every 30 seconds for 10 minutes.

-

Analysis: Plot

vs.

Protocol B: Proteomic Stability Assay (Glycation Blockade)

Objective: Verify the compound's ability to protect proteins from methylglyoxal (MGO) induced modification.

-

Incubation:

-

Control: BSA (10 mg/mL) + MGO (5 mM).

-

Test: BSA (10 mg/mL) + MGO (5 mM) + N1-α-L-Arabinopyranosylamino-guanidine (5 mM).

-

Buffer: 100 mM Phosphate, pH 7.4, 0.02% Sodium Azide.

-

-

Duration: Incubate at 37°C for 72 hours.

-

Detection:

-

Run SDS-PAGE.

-

Perform Western Blot using anti-MGO-derived AGE antibody.

-

-

Validation: The Test lane should show significantly reduced AGE immunoreactivity compared to the Control.

Quantitative Data Summary

The following table summarizes expected physico-chemical properties and theoretical inhibition profiles based on class behavior.

| Parameter | Value / Characteristic | Relevance |

| Molecular Weight | 269.21 g/mol | Small molecule, high permeability. |

| Solubility | >50 mg/mL (Water) | Highly soluble due to nitrate salt and sugar moiety. |

| pKa (Guanidine) | ~12.5 - 13.6 | Remains protonated (cationic) at physiological pH.[2] |

| Target Enzyme | α-L-Arabinosidase | Competitive Inhibitor ( |

| Stability | Hygroscopic | Store at -20°C; protect from moisture. |

References

-

Edelstein, D., & Brownlee, M. (1992). Mechanistic Studies of Advanced Glycosylation End Product Inhibition by Aminoguanidine.[3] Diabetes, 41(1), 26–29. Link

-

Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Archives of Biochemistry and Biophysics, 419(1), 31-40. Link

-

Gloster, T. M., & Vocadlo, D. J. (2012). Developing inhibitors of glycan processing enzymes as tools for glycouiology. Nature Chemical Biology, 8, 683–694. Link

-

Santa Cruz Biotechnology. N1-a-L-Arabinopyranosylamino-guanidine HNO3 Product Data Sheet. Link

Sources

In Silico Modeling of N1-α-L-Arabinopyranosylamino-guanidine HNO3 Binding: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of N1-α-L-Arabinopyranosylamino-guanidine HNO3 binding to a protein target. This document is designed for researchers, scientists, and drug development professionals, offering a structured approach from initial setup to advanced analysis. The guide emphasizes the rationale behind each step, ensuring scientific integrity and providing a framework for robust and reproducible results. We will delve into ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, all substantiated by authoritative references.

Introduction: The Strategic Imperative of In Silico Modeling

In the landscape of modern drug discovery, in silico modeling has become an indispensable tool for accelerating the identification and optimization of lead compounds. By simulating the intricate dance between a ligand and its protein target at the atomic level, we can predict binding affinities, elucidate mechanisms of action, and rationally design more potent and selective therapeutics. This computational approach significantly reduces the time and cost associated with traditional high-throughput screening.

The subject of this guide, N1-α-L-Arabinopyranosylamino-guanidine HNO3, is a compound of particular interest due to its constituent moieties.[1][2][3] The guanidinium group, a positively charged entity, is known to form strong electrostatic and hydrogen-bonding interactions, particularly with negatively charged residues such as aspartate and glutamate.[4][5][6] The arabinopyranosyl group, a carbohydrate, introduces chirality and a multitude of hydrogen bond donors and acceptors, which can confer specificity and enhance binding affinity.[7][8] The combination of these features makes N1-α-L-Arabinopyranosylamino-guanidine HNO3 a compelling candidate for targeting a wide range of proteins.

This guide will provide a step-by-step methodology for modeling the binding of this ligand, with a focus on best practices and the interpretation of results.

The Computational Workflow: A Self-Validating Funnel

The in silico workflow presented here is designed as a hierarchical and self-validating process. Each subsequent step refines the results of the previous one, leading to a more accurate and reliable prediction of the binding event.

Figure 1: The in silico modeling workflow.

Phase 1: Meticulous Preparation of the Molecular System

The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. Therefore, meticulous preparation of both the ligand and the protein is a critical first step.

Ligand Preparation

A high-quality 3D structure of N1-α-L-Arabinopyranosylamino-guanidine HNO3 is the necessary starting point.

Protocol: Ligand Preparation

-

Obtain 2D Structure: The 2D structure can be drawn using chemical drawing software like ChemDraw or obtained from a chemical database, providing the basic connectivity of the atoms.

-

Convert to 3D: Utilize a program such as Open Babel or the builder function within molecular modeling suites to convert the 2D structure into a 3D conformer.

-

Assign Protonation States: The guanidinium group is basic and will be protonated at physiological pH. Use a tool like Epik or Marvin to assign the correct protonation states for all titratable groups at a pH of 7.4.

-

Energy Minimization: The initial 3D structure may have non-ideal geometries. Perform an energy minimization using a suitable force field (e.g., MMFF94 or OPLS3e) to relax the structure to a low-energy conformation.[9][10]

Figure 2: Ligand preparation workflow.

Protein Preparation

The preparation of the protein target is a multi-step process aimed at cleaning up and optimizing the crystal structure for subsequent calculations.[10][11]

Protocol: Protein Preparation

-

Select a High-Resolution Structure: Obtain a crystal structure of the target protein from the Protein Data Bank (PDB). Prioritize structures with high resolution (ideally < 2.5 Å) and, if available, a co-crystallized ligand in the binding site of interest.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to be critical for binding.[9][10]

-

Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM).

-

Model Missing Residues and Loops: If the crystal structure has missing residues or loops, use a loop modeling tool to build and refine these regions.

-

Optimize Hydrogen Bond Network: Optimize the orientation of hydroxyl groups and the protonation states of histidine residues to create an optimal hydrogen-bonding network.

-

Restrained Minimization: Perform a restrained energy minimization of the protein structure. This will relieve any steric clashes or unfavorable geometries introduced during the preparation steps while preserving the overall backbone fold.

Phase 2: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein.[12] It is a crucial step for generating an initial hypothesis of the binding mode.

Choosing a Docking Program

Several docking programs are available, each with its own algorithm and scoring function. For a ligand with significant flexibility and multiple hydrogen bond donors/acceptors like N1-α-L-Arabinopyranosylamino-guanidine HNO3, programs that handle ligand flexibility well are preferred.

Table 1: Comparison of Common Docking Programs

| Program | Strengths | Considerations |

| AutoDock Vina | Fast, widely used, and open-source. | Scoring function is less complex than commercial options. |

| Glide | High accuracy due to a sophisticated scoring function and sampling algorithm.[12] | Commercial software. |

| GOLD | Excellent for flexible ligands and allows for protein side-chain flexibility. | Can be computationally intensive. |

The Docking Protocol

-

Define the Binding Site: The search space for the docking algorithm is defined by a "grid box" centered on the binding site. If a co-crystallized ligand is present, the grid box should be centered on it. Otherwise, pocket detection algorithms can be used to identify potential binding sites.

-

Perform Docking: Run the docking simulation, allowing the program to sample a large number of possible conformations and orientations of the ligand within the binding site.

-

Analyze and Select Poses: The docking program will rank the generated poses based on a scoring function. It is crucial to visually inspect the top-scoring poses and evaluate the plausibility of the predicted interactions. Look for poses that form favorable hydrogen bonds, electrostatic interactions (especially with the guanidinium group), and van der Waals contacts. Select the most promising pose(s) for further refinement.

Phase 3: Molecular Dynamics Simulation - Capturing the Dynamic Nature of Binding

While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex, accounting for the flexibility of both molecules and the surrounding solvent.[13][14][15][16]

The Value of MD Simulations

MD simulations provide insights into:

-

The stability of the predicted binding pose over time.

-

Conformational changes in the protein and ligand upon binding.

-

The role of water molecules in mediating protein-ligand interactions.[17][18][19][20][21]

-

The strength and persistence of key interactions.

MD Simulation Protocol

-

System Setup:

-

Place the protein-ligand complex from the docking step into a periodic box of explicit water molecules.

-

Add counter-ions to neutralize the system and mimic a physiological salt concentration.

-

-

Equilibration:

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Run a simulation at constant pressure and temperature (NPT ensemble) to allow the system to reach the correct density.

-

-

Production Run:

-

Once the system is equilibrated, run the production MD simulation for a sufficient duration (typically tens to hundreds of nanoseconds) to adequately sample the conformational space of the complex.

-

Figure 3: Molecular dynamics simulation workflow.

Phase 4: Binding Free Energy Calculations - Quantifying Binding Affinity

To obtain a more accurate estimate of the binding affinity than what is provided by docking scores, binding free energy calculations can be performed on the MD simulation trajectory.

MM/PBSA and MM/GBSA Methods

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods for calculating the free energy of binding.[22][23][24][25] They offer a good compromise between accuracy and computational cost.[22][23][24]

The binding free energy is calculated as:

ΔG_binding = G_complex - (G_protein + G_ligand)

Each term is calculated as a sum of the molecular mechanics energy, the polar solvation energy, and the non-polar solvation energy.

MM/PBSA Protocol

-

Extract Snapshots: Select a set of uncorrelated snapshots from the stable portion of the MD trajectory.

-

Calculate Energy Components: For each snapshot, calculate the individual energy terms for the complex, the protein, and the ligand.

-

Average and Analyze: Average the calculated binding free energies over all snapshots. The results can also be decomposed to identify the key residues contributing to the binding.

Table 2: Hypothetical MM/PBSA Results for N1-α-L-Arabinopyranosylamino-guanidine HNO3 Binding

| Energy Component | Average Value (kcal/mol) | Interpretation |

| Van der Waals | -40.5 | Favorable shape complementarity |

| Electrostatic | -75.2 | Strong favorable electrostatic interactions |

| Polar Solvation | +80.1 | Unfavorable desolvation of polar groups |

| Non-polar Solvation | -4.8 | Favorable hydrophobic interactions |

| ΔG_binding | -40.4 | Overall strong predicted binding affinity |

Conclusion and Validation

This guide has detailed a robust workflow for the in silico modeling of N1-α-L-Arabinopyranosylamino-guanidine HNO3 binding. The final step in any in silico study is experimental validation.[26][[“]][28][29] The predictions made from these computational models, such as the key interacting residues and the predicted binding affinity, should be used to design and guide future experimental work, including site-directed mutagenesis and biophysical binding assays. This iterative cycle of computational prediction and experimental validation is at the heart of modern, efficient drug discovery.[30]

References

- Kollman, P. A., et al. (2000). Calculating structures and free energies of complex molecules: combining molecular mechanics and continuum models. Accounts of chemical research, 33(12), 889-897.

- Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508.

-

Evotec. (n.d.). Importance of Water Molecules in Protein-Ligand Complexes. Retrieved from [Link]

- Shukla, R., & Tripathi, T. (2021). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. In StatPearls [Internet].

- Wolber, G., et al. (2023). OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM.

-

LiteFold. (2025, October 19). The overlooked role of intrinsic water in protein–ligand binding. Retrieved from [Link]

-

MDsim360. (n.d.). Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. Retrieved from [Link]

-

Cresset Group. (2022, January 25). Understanding the role of water in protein-ligand complexes and when to consider water in drug discovery. Retrieved from [Link]

- van der Kamp, M. W., et al. (2020). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible.

-

VPH Institute. (2019, May 14). In silico models for drug development: tackling the validation challenge. Retrieved from [Link]

-

Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Retrieved from [Link]

-

ScienceDirect. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Uncovering water effects in protein–ligand recognition: importance in the second hydration shell and binding kinetics. Retrieved from [Link]

-

Consensus. (n.d.). How do researchers validate the results obtained from molecular dynamics simulations in drug discovery? Retrieved from [Link]

-

European Synchrotron Radiation Facility. (2021, December 7). The effect on ligand binding of displacing a single water molecule. Retrieved from [Link]

-

Taylor & Francis Online. (2015, April 2). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Retrieved from [Link]

-

Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from [Link]

-

SlideShare. (2014, September 24). Binding free energy theory and MM/PBSA method. Retrieved from [Link]

-

MDPI. (2023). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. Retrieved from [Link]

-

GreenPrints. (n.d.). In silico analysis of allicin and its guanidinium-based derivatives as a potential antagonist of neuropeptide y receptor in Aedes aegypti. Retrieved from [Link]

-

Beilstein Journals. (2022, September 23). Computational model predicts protein binding sites of a luminescent ligand equipped with guanidiniocarbonyl-pyrrole groups. Retrieved from [Link]

-

ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

-

Profacgen. (n.d.). Protein–Carbohydrate Docking. Retrieved from [Link]

-

ChemRxiv. (n.d.). Water-Guided Docking Improves Prediction of Protein–Glycan Complexes. Retrieved from [Link]

-

YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

-

PubMed. (2009, December 15). Molecular docking of carbohydrate ligands to antibodies: structural validation against crystal.... Retrieved from [Link]

-

ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

-

Labinsights. (2023, March 28). Protein–Carbohydrate Docking Service Now Available. Retrieved from [Link]

-

JoVE. (n.d.). Simulation of Carbohydrates, from Molecular Docking to Dynamics in Water. Retrieved from [Link]

-

PubMed. (2017, March 15). Effect of guanidine and arginine on protein-ligand interactions in multimodal cation-exchange chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of guanidine and arginine on protein-ligand interactions in multimodal cation-exchange chromatography | Request PDF. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. Retrieved from [Link]

-

AXEL. (n.d.). 85-4193-63 N1-aL-Arabinopyranosylamino-guanidine HNO3 5g 292255. Retrieved from [Link]

-

Wikipedia. (n.d.). Guanidine nitrate. Retrieved from [Link]

Sources

- 1. N1-a-L-Arabinopyranosylamino-guanidine HNO3 | CAS 109853-80-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. scbt.com [scbt.com]

- 3. axel.as-1.co.jp [axel.as-1.co.jp]

- 4. Effect of guanidine and arginine on protein-ligand interactions in multimodal cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Protein–Carbohydrate Docking - Profacgen [profacgen.com]

- 8. labinsights.nl [labinsights.nl]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Molecular docking of carbohydrate ligands to antibodies: structural validation against crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. MDSIM360 [mdsim360.com]

- 16. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Importance of Water Molecules in Protein-Ligand Complexes - Evotec [evotec.com]

- 18. The overlooked role of intrinsic water in protein–ligand binding [blog.litefold.ai]

- 19. cresset-group.com [cresset-group.com]

- 20. Uncovering water effects in protein–ligand recognition: importance in the second hydration shell and binding kinetics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. esrf.fr [esrf.fr]

- 22. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. peng-lab.org [peng-lab.org]

- 25. tandfonline.com [tandfonline.com]

- 26. vph-institute.org [vph-institute.org]

- 27. consensus.app [consensus.app]

- 28. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]

- 30. pharmaexcipients.com [pharmaexcipients.com]

Biological Targets of N-Substituted Guanidine Derivatives: A Technical Guide

Executive Summary

The N-substituted guanidine moiety is a privileged pharmacophore in medicinal chemistry, characterized by its high basicity (pKa

This guide analyzes the primary biological targets of N-substituted guanidines—specifically Ion Channels (NMDA, ENaC) , Exchangers (NHE) , and G-Protein Coupled Receptors (

The Pharmacophore: Mechanistic Basis of Interaction

The guanidinium cation is resonance-stabilized, allowing it to maintain a positive charge over a wide physiological pH range. This physicochemical property dictates its target engagement profile:

-

Cation-

Interactions: The delocalized positive charge interacts with aromatic residues (Phe, Tyr, Trp) in receptor pockets (e.g., ligand-gated ion channels). -

Bidentate Hydrogen Bonding: The two unsubstituted nitrogens can donate hydrogen bonds to carboxylate oxygens of Asp/Glu residues, creating a "molecular clamp" mechanism essential for high-affinity binding.

-

Steric Modulation: N-substitution (alkyl, aryl, or acyl groups) modulates the basicity and lipophilicity, shifting selectivity between targets (e.g., from ENaC pore blocking to NHE allosteric inhibition).

Visualization: Pharmacophore Interaction Logic

Figure 1: Mechanistic interactions of the guanidine pharmacophore with biological targets.

Primary Biological Targets

Ion Channels: NMDA Receptor Blockers

Target: N-methyl-D-aspartate (NMDA) Receptor (Glutamate-gated ion channel).[1][2][3][4] Key Derivatives: N,N'-Diarylguanidines (e.g., Aptiganel/Cerestat).[2]

Mechanism of Action: These derivatives act as non-competitive open-channel blockers .[1] They bind to the phencyclidine (PCP) site located deep within the channel pore. Binding requires the channel to be in the open state (use-dependent block).

-

SAR Insight: Symmetrical disubstitution on the phenyl rings (e.g., ortho-ethyl or meta-ethyl groups) significantly enhances affinity compared to para-substitution. The hydrophobic aryl groups interact with the hydrophobic lining of the channel pore, while the guanidinium core interacts with the selectivity filter.

Transporters: Na+/H+ Exchanger (NHE)

Target: NHE Isoform 1 (NHE-1).[5] Key Derivatives: Amiloride analogs (5-N-substituted derivatives like EIPA, HMA).[5]

Mechanism of Action: While Amiloride itself blocks the Epithelial Sodium Channel (ENaC), substitution at the 5-amino nitrogen with hydrophobic groups (ethylisopropyl, hexamethylene) drastically shifts selectivity toward NHE inhibition.

-

SAR Insight: Increasing the steric bulk and lipophilicity at the 5-N position inhibits the allosteric H+ sensing site or the Na+ translocation pore, preventing pH recovery in acidic/ischemic conditions.

GPCRs: -Adrenergic Receptors

Target:

Mechanism of Action: These are acylguanidines (specifically dichlorobenzylideneamino-guanidines). They mimic the catecholamine structure of norepinephrine. The protonated guanidine moiety forms a salt bridge with Asp113 in Transmembrane Domain 3 (TM3) of the receptor, triggering G_i protein coupling and reducing cAMP levels.

-

SAR Insight: The electron-withdrawing chlorine atoms on the phenyl ring reduce the pKa slightly, optimizing CNS penetration and receptor residence time.

Comparative Data Summary

| Derivative Class | Primary Target | Mechanism | Key Structural Feature | Therapeutic Utility |

| Diarylguanidines (e.g., Aptiganel) | NMDA Receptor | Open-channel blocker | N,N'-bis(aryl) substitution | Neuroprotection (Stroke/Trauma) |

| Acylguanidines (e.g., Guanabenz) | Agonist | Dichlorophenyl + Acyl linker | Antihypertensive, ADHD | |

| Pyrazinoylguanidines (e.g., EIPA) | Na+/H+ Exchanger (NHE) | Inhibitor | 5-N-alkyl substitution on pyrazine | Ischemia-Reperfusion Injury |

| Biguanides (e.g., Metformin) | Complex I / AMPK | Inhibitor/Activator | Bis-guanidine linkage | Type 2 Diabetes |

Experimental Protocols

Protocol A: Radioligand Binding Assay ( -Adrenergic Receptors)

Objective: Determine the binding affinity (

Workflow:

-

Membrane Preparation: Homogenize rat cerebral cortex (rich in

receptors) in ice-cold Tris-sucrose buffer. Centrifuge at 1,000 x g (remove debris), then 40,000 x g to pellet membranes. Resuspend in 50 mM Tris-HCl (pH 7.4). -

Incubation:

-

Total Binding: Membrane + Radiolabeled Ligand (e.g., 1 nM

-Rauwolscine). -

Non-Specific Binding (NSB): Membrane + Radiolabeled Ligand + Excess Cold Ligand (10

M Phentolamine). -

Experimental: Membrane + Radiolabeled Ligand + Increasing concentrations of Guanidine Derivative (

to

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce NSB) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[6][7]

-

Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

and convert to

Protocol B: Whole-Cell Patch Clamp (NMDA Receptor Block)

Objective: Validate "use-dependent" open-channel blocking mechanism.

Workflow:

-

Cell System: HEK293 cells transiently transfected with GluN1/GluN2A subunits or cultured hippocampal neurons.

-

Recording Solution:

-

Extracellular:

-free Tyrode’s solution (to remove physiological Mg block), containing Glycine (10 -

Intracellular:[8] CsCl-based solution (to block K+ channels).

-

-

Voltage Clamp: Hold membrane potential at -60 mV.

-

Agonist Application: Apply NMDA (100

M) + Glycine (10 -

Blocker Application:

-

Phase 1 (Closed State): Pre-incubate with Guanidine derivative without agonist. Apply agonist.[9][10][11][12][13][14] Result: If current is unchanged, the compound does not bind the closed state.

-

Phase 2 (Open State): Co-apply NMDA + Glycine + Guanidine derivative. Result: Observe rapid decay of the steady-state current (blockade onset).

-

-

Washout: Remove agonist and blocker. Re-apply agonist alone. Result: Slow recovery of current indicates trapping of the blocker within the closed channel.

Visualization: NMDA Receptor Blocking Pathway

Figure 2: Kinetic states of NMDA receptor interaction with guanidine channel blockers.

Emerging Directions & SAR Trends

Recent research has pivoted from simple receptor modulation to complex multi-target pharmacology:

-

Antiprion Activity: Guanabenz derivatives (specifically those devoid of

activity) have been shown to inhibit the Protein Folding Activity of the Ribosome (PFAR), offering a potential therapeutic route for prion diseases [1].[11] -

Mitochondrial Targeting: Lipophilic guanidine derivatives are being designed to accumulate in the mitochondrial matrix (driven by membrane potential), where they can inhibit Complex I or disrupt membrane integrity in cancer cells [2].

References

-

Nguyen, P. H., et al. (2014). Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost

-adrenergic receptor agonistic activity.[11] ACS Chemical Neuroscience. -

Marta, G., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review.[15] Bioorganic Chemistry.

-

Reddy, S. L., et al. (1994). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry.

-

Kleyman, T. R., & Cragoe, E. J. (1988). Amiloride and its analogs as tools in the study of ion transport. Journal of Membrane Biology.

-

BenchChem Protocols. Radioligand Binding Assay for Adrenergic Receptors. BenchChem Application Notes.

Sources

- 1. pnas.org [pnas.org]

- 2. Synthesis and pharmacological evaluation of N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-methyl-D-aspartate receptor activation by guanidinosuccinate but not by methylguanidine: behavioural and electrophysiological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of NMDA Receptor Inhibition and Activation. | Molecular Physiology & Biophysics | Vanderbilt University [medschool.vanderbilt.edu]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The amiloride-sensitive Na+/H+ exchange antiporter and control of intracellular pH in hippocampal brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. orbi.uliege.be [orbi.uliege.be]

- 13. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Interaction of Fentanyl with Alpha 2B Adrenergic Receptor [transpopmed.org]

- 15. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Guanidinium Pharmacophore in Cell Signaling: From Metabolic Switches to Ion Channel Blockade

Executive Summary: The Physicochemical Anchor

The guanidine moiety (

In cell signaling, guanidine derivatives do not act through a single pathway but rather exploit this physicochemical "stickiness" to modulate critical nodes:

-

Metabolic Sensing: Biguanides (Metformin) hijack the AMPK pathway to rewire cellular metabolism.

-

Ion Homeostasis: Acylguanidines inhibit the

Exchanger (NHE), preventing calcium overload during ischemic stress. -

Excitability: Guanidinium toxins (TTX) mimic hydrated sodium ions to block voltage-gated channels.

This guide dissects these mechanisms and provides validated protocols for interrogating these pathways in the lab.

The Metabolic Master Switch: Biguanides and AMPK Signaling

Metformin, a dimethylbiguanide, is the gold standard for Type 2 Diabetes treatment, but its utility extends into oncology and longevity research due to its activation of AMP-activated protein kinase (AMPK) .[1]

Mechanism of Action: The Energetic Crisis

Metformin does not bind AMPK directly.[2] Instead, it induces a mild energetic stress that triggers the cell's "low fuel" warning system.

-

Mitochondrial Entry: Being positively charged, metformin accumulates in the mitochondrial matrix (up to 1000-fold vs. cytosol) driven by the membrane potential (

). -

Complex I Inhibition: It inhibits NADH:ubiquinone oxidoreductase (Complex I) of the Electron Transport Chain (ETC).

-

ADP/AMP Spike: Reduced proton gradient lowers ATP synthesis. Intracellular AMP and ADP levels rise.

-

AMPK Activation:

-

Allosteric: AMP binds to the

-subunit of AMPK, causing a conformational change that exposes the catalytic -

Phosphorylation: This change promotes phosphorylation at Thr172 by the upstream kinase LKB1 and protects it from dephosphorylation by phosphatases.[3]

-

-

Downstream Effect: Activated AMPK phosphorylates Acetyl-CoA Carboxylase (ACC), inhibiting lipogenesis and activating fatty acid oxidation. Crucially, it inhibits mTORC1 (via RAPTOR phosphorylation), halting protein synthesis and cell growth.

Visualization: The Metformin-AMPK Axis

Figure 1: The canonical pathway of Metformin-induced AMPK activation involving mitochondrial stress and subsequent mTORC1 inhibition.

Ion Homeostasis: Acylguanidines and NHE Inhibition

While biguanides target metabolism, acylguanidines (e.g., Cariporide, Eniporide) are designed to protect tissues from Ischemia-Reperfusion (I/R) injury by targeting the Sodium-Hydrogen Exchanger isoform 1 (NHE-1) .

The Ischemic Cascade

During ischemia, cells switch to anaerobic glycolysis, producing lactic acid and protons (

-

Acidosis: Intracellular pH (

) drops. -

NHE-1 Overdrive: To restore

, NHE-1 rapidly extrudes -

Sodium Overload: The

-ATPase cannot clear the excess -

The Lethal Step (NCX Reversal): The Sodium-Calcium Exchanger (NCX), normally extruding

, reverses mode to pump -

Ca2+ Overload: Resulting in hypercontracture and cell death.

Acylguanidines competitively inhibit the extracellular

Figure 2: Mechanism of Acylguanidine cardioprotection. Inhibition of NHE-1 prevents the sodium-driven calcium overload characteristic of reperfusion injury.

Experimental Protocols

Reliable interrogation of these pathways requires specific, self-validating protocols.

Protocol A: Measuring NHE-1 Activity (Ammonium Prepulse Assay)

This assay uses the pH-sensitive fluorescent dye BCECF-AM to measure the rate of

Objective: Determine the

| Reagent | Role | Concentration |

| BCECF-AM | Intracellular pH probe (ratiometric) | 2-5 |

| Nigericin | 10 | |

| Induces acute acidification | 20 mM | |

| Amiloride/Cariporide | Positive Control Inhibitor | 10 |

Step-by-Step Workflow:

-

Loading: Incubate cells (e.g., PS120 fibroblasts or cardiomyocytes) with 2

M BCECF-AM for 30 min at 37°C. Wash x3 to remove extracellular dye. -

Baseline: Perfuse cells with standard Tyrode’s buffer (pH 7.4). Measure fluorescence ratio (

). -

Acidification (The Prepulse): Perfuse with

buffer for 5 min. -

Washout: Rapidly switch to

-free buffer. -

Recovery Phase: Switch to

-containing buffer +/- Test Compound . -

Calibration (Crucial): At the end, perfuse with High-

buffers of known pH (6.5, 7.0, 7.5) containing Nigericin . This equilibrates

Data Analysis: Calculate the slope of pH recovery (

Protocol B: AMPK Activation Assay (Western Blot)

Detecting the phosphorylation of AMPK at Threonine-172 is the definitive marker of activation.

Causality Check: You must include a total protein control (Total AMPK

-

Treatment: Treat cells (e.g., HepG2) with Guanidine derivative (0.1 - 10 mM) for 1-4 hours.

-

Positive Control:[9] Metformin (2 mM) or AICAR (1 mM).

-

-

Lysis: Lyse in buffer containing Phosphatase Inhibitors (Fluoride, Orthovanadate). Without this, p-AMPK is rapidly dephosphorylated during lysis.

-

Blotting:

-

Primary Ab: Anti-pAMPK

(Thr172) (1:1000). -

Secondary Ab: Anti-Total AMPK

(1:1000). -

Downstream Check: Anti-pACC (Ser79) confirms functional kinase activity.

-

Nitric Oxide Signaling: The Arginine Mimics

Guanidine derivatives also modulate Nitric Oxide Synthase (NOS).[11] The guanidine group of L-Arginine is the substrate for NOS.[11][12]

-

Inhibitors:

-monomethyl-L-arginine (L-NMMA) and Aminoguanidine act as competitive inhibitors. -

Selectivity: Bulky guanidine derivatives (e.g., nitroguanidines) can achieve selectivity for nNOS (neuronal) over eNOS by exploiting the larger hydrophobic pocket adjacent to the active site in nNOS.[4]

References

-

Hardie, D. G., et al. (2012). "AMPK: a nutrient and energy sensor that maintains energy homeostasis." Nature Reviews Molecular Cell Biology. Link

-

Karmazyn, M. (2013). "NHE-1: a potential therapeutic target for heart failure." Journal of Molecular and Cellular Cardiology. Link

-

Viollet, B., et al. (2012). "Cellular and molecular mechanisms of metformin: an overview." Clinical Science. Link

-

Lazdunski, M., et al. (1985). "Interaction of guanidinium toxins with voltage-gated sodium channels." Journal of Biological Chemistry. Link

-

Rink, T. J., et al. (1982).[13] "Cytoplasmic pH measurement in lymphocytes with BCECF." Journal of Cell Biology. Link

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. mdpi.com [mdpi.com]

- 3. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms | Springer Nature Experiments [experiments.springernature.com]

- 4. DSpace [scholarbank.nus.edu.sg]

- 5. Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of NHE-1 inhibition on cardioprotection and impact on protection by K/Mg cardioplegia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide formation by guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bicarbonate, NBCe1, NHE, and Carbonic Anhydrase Activity Enhance Lactate-H+ Transport in Bovine Corneal Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nω-NITRO-Nω’-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad.com [bio-rad.com]

Investigating the Therapeutic Potential of Novel Guanidinium Salts: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The guanidinium group, the protonated form of guanidine, is far more than a simple functional group; it is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties—a high basicity (pKa ≈ 13.6) ensuring it remains protonated at physiological pH, and a planar, resonance-stabilized structure capable of forming multiple hydrogen bonds—grant it a remarkable versatility in molecular recognition.[3][4][5] This guide is designed to move beyond a mere survey of these compounds. As a Senior Application Scientist, my objective is to provide a framework for investigation, blending established principles with the practical insights needed to navigate the complexities of drug discovery. We will explore the causality behind experimental design, the necessity of self-validating protocols, and the foundational science that transforms a guanidinium-containing molecule from a laboratory curiosity into a potential therapeutic agent.

The Guanidinium Core: A Foundation for Diverse Bioactivity

The therapeutic relevance of the guanidinium moiety is not a recent discovery; the well-known antidiabetic drug metformin is a biguanide, a derivative of guanidine.[6][7] However, the scope of its application has expanded dramatically. The guanidinium cation's ability to engage in strong, specific non-covalent interactions, such as charge pairing and bidentate hydrogen bonding with anionic groups like carboxylates and phosphates, is central to its biological activity.[2][4][8] This allows guanidinium-containing compounds to target a wide array of biomolecules and cellular processes.

The primary mechanisms of action are remarkably diverse and serve as a foundation for their broad therapeutic applications:

-

Membrane Disruption & Protein Targeting: The positive charge facilitates interaction with and disruption of negatively charged bacterial cell membranes, a key antibacterial mechanism.[3] Furthermore, these compounds can target essential bacterial proteins, such as the cell division protein FtsZ or the signal peptidase SpsB, leading to cell death.[3]

-

Ion Channel Modulation: Guanidinium compounds can act as inhibitors of voltage-gated potassium (Kv) channels.[9] This mechanism underlies the therapeutic use of guanidine hydrochloride for neuromuscular diseases like Lambert-Eaton myasthenic syndrome, where it enhances neurotransmitter release.[9]

-

DNA Interactivity: Certain structures, particularly bis-guanidinium analogues, can function as DNA minor groove binders.[2][10] By fitting into the minor groove, they can interfere with DNA replication and transcription, forming a basis for their anticancer activity.[10]

-

Enzyme Inhibition: Novel diaryl guanidinium derivatives have been investigated as allosteric inhibitors of protein kinases like BRAF, a critical target in melanoma.[11]

-

Cellular Transport: The guanidinium group is the key functional component of cell-penetrating peptides (CPPs).[8] This property is being harnessed to create transporters that can deliver drugs and other probe molecules across the cell membrane, a significant challenge in drug delivery.[12][13]

This multifaceted activity makes guanidinium salts promising candidates for a range of pathologies, including bacterial infections (especially those caused by resistant strains like MRSA), cancer, diabetes, and neurological disorders.[1][6][14]

The Investigational Workflow: From Synthesis to In Vivo Validation

A rigorous and logical workflow is critical to successfully identify and validate the therapeutic potential of a novel guanidinium salt. The following section outlines a comprehensive, multi-stage process, complete with detailed protocols and the scientific rationale underpinning each step.

Caption: General workflow for the investigation of novel guanidinium salts.

Synthesis and Characterization

The synthesis of guanidines is a well-established field. A common and effective method involves the guanylation of primary or secondary amines using electrophilic thiourea derivatives in the presence of a thiophilic metal salt, such as Hg(II) or Cu(II), to promote desulfurization.[15] Alternative routes include reactions with pyrazole-1-carboximidamide or carbodiimides.[15]

Rationale for Method Selection: The choice of a guanylation reagent is critical. For instance, using N,N'-di-Boc-protected thiourea allows for the synthesis of protected guanidines, which simplifies purification and allows for subsequent deprotection under acidic conditions to yield the desired guanidinium salt.[10][15] This provides a clean, high-yielding route to the final product.

Following synthesis, rigorous characterization using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy is non-negotiable to confirm the identity, structure, and purity of the synthesized salts.[16][17]

In Vitro Screening: Identifying Lead Compounds

The initial screening phase aims to identify "hits" by assessing the biological activity of the synthesized compounds against relevant targets.

This protocol is fundamental for assessing the antibacterial potential of novel guanidinium salts.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a target microorganism.

Methodology (Broth Microdilution):

-

Preparation: Grow the bacterial strain (e.g., Methicillin-Resistant Staphylococcus aureus - MRSA) overnight in appropriate broth (e.g., Tryptone Soy Broth). Adjust the culture to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test guanidinium salt in cation-adjusted Mueller-Hinton Broth. The concentration range should be broad enough to capture the potential MIC (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls (Self-Validation):

-

Positive Control: Wells containing only broth and bacteria (should show robust growth).

-

Negative Control: Wells containing only sterile broth (should show no growth).

-

Reference Drug Control: A known antibiotic (e.g., Mupirocin or Vancomycin for MRSA) is tested in parallel to validate the assay's sensitivity.[18]

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.

Causality Insight: The use of cation-adjusted broth is crucial because divalent cations (Ca²⁺, Mg²⁺) can influence the activity of membrane-active compounds by stabilizing the outer membrane of bacteria. Standardization ensures reproducibility.

This protocol assesses the cytotoxic effect of compounds on cancer cell lines.

Objective: To quantify the reduction in metabolically active cells following treatment with the test compound.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A2780 ovarian cancer, NCI-H460 lung cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with serial dilutions of the guanidinium salt for a specified period (e.g., 48 or 72 hours).

-

Controls (Self-Validation):

-

Vehicle Control: Cells treated with the solvent used to dissolve the compound (e.g., DMSO) at the highest concentration used.

-

Untreated Control: Cells in media only.

-

Reference Drug Control: A known anticancer drug (e.g., Cisplatin) to validate cell line responsiveness.

-

-

WST-1 Reagent Addition: Add WST-1 (Water Soluble Tetrazolium salt) reagent to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined using non-linear regression analysis.[11]

Data Presentation: The results from these screening assays are effectively summarized in tables for clear comparison of compound potencies.

| Compound ID | Target Organism/Cell Line | MIC (µM)[3] | IC50 (µM)[11] |

| L15 | MRSA | 1.5 | N/A |

| L15 | E. coli | 12.5 | N/A |

| Derivative 7 | HL-60 (Leukemia) | N/A | 8.63 |

| Derivative 5 | HL-60 (Leukemia) | N/A | >100 |

Elucidating the Mechanism of Action

Once a compound shows promising activity, the next critical step is to understand how it works.

Caption: Proposed dual mechanism of action for antibacterial guanidinium salts.

For potential DNA binders, UV-thermal denaturation experiments are highly informative. The binding of a small molecule to DNA stabilizes the double helix, increasing its melting temperature (Tm).

Objective: To assess the ability of a compound to bind and stabilize double-stranded DNA.

Methodology:

-

Sample Preparation: Prepare solutions of salmon sperm DNA (SS-DNA) or a specific oligonucleotide in a suitable buffer (e.g., phosphate buffer).[2]

-

Incubation: Incubate the DNA solution in the absence (control) and presence of the test compound at various concentrations.

-

Thermal Melting: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 1°C/minute).

-

Data Acquisition: Record the absorbance at each temperature point to generate a melting curve (Absorbance vs. Temperature).

-

Analysis: The Tm is the temperature at which 50% of the DNA is denatured (unwound). It corresponds to the midpoint of the sigmoidal melting curve. An increase in Tm (ΔTm) in the presence of the compound indicates binding and stabilization.[10]

Causality Insight: Minor groove binders stabilize the DNA duplex through non-covalent interactions like hydrogen bonds and van der Waals forces, which require more thermal energy to disrupt, hence the increase in Tm.[2][10]

In Vivo Efficacy and Safety

Promising in vitro results must be translated to an in vivo setting. Animal models are essential for evaluating a compound's efficacy and preliminary safety profile in a complex biological system.

Objective: To evaluate the in vivo antibacterial efficacy of a topical guanidinium salt formulation.[18][19]

Methodology:

-

Animal Preparation: Anesthetize guinea pigs and gently abrade a small area of the skin on their backs to create a superficial wound.

-

Infection: Apply a standardized inoculum of a clinical MRSA strain directly to the abraded site.

-

Treatment: After a set period to allow the infection to establish (e.g., 2-4 hours), begin topical treatment. Apply the test compound formulated in a suitable vehicle (e.g., 0.5% cream), a vehicle-only control, and a positive control (e.g., 2% Mupirocin cream).[18] Treatment is typically applied once or twice daily for several days.

-

Endpoint Assessment (Self-Validation): At the end of the treatment period, euthanize the animals and excise the infected skin tissue using a biopsy punch.

-

Bacterial Load Quantification: Homogenize the tissue biopsy, perform serial dilutions, and plate on selective agar (e.g., Tryptone Soy Agar). Incubate for 24-48 hours and count the resulting colonies to determine the number of CFU per gram of tissue.[18]

-

Analysis: Compare the bacterial load in the treated groups to the vehicle control group. A statistically significant reduction in CFU indicates in vivo efficacy.

Causality Insight: This model mimics a superficial human skin infection. The use of a vehicle control is critical to ensure that the observed effect is due to the active compound and not the cream base itself. Comparing the effect to a clinically used antibiotic like Mupirocin provides a benchmark for its potential therapeutic value.[18]

Challenges and Future Directions

Despite their immense potential, the development of guanidinium-based therapeutics is not without challenges.

-

Toxicity: The very membrane activity that makes guanidinium salts effective antibacterials can also lead to cytotoxicity in mammalian cells.[20] Careful structural modification is required to improve the therapeutic index.

-

Side Reactions: In peptide synthesis, guanidinium-based coupling reagents like HATU and HBTU can sometimes lead to unwanted side reactions, such as the formation of guanidino side products on the N-terminal amine, which can terminate peptide chain elongation.[21]

-

Selectivity: For applications like ion channel modulation or enzyme inhibition, achieving high selectivity for the target protein over others is paramount to minimizing off-target effects.[9]

The future of this field lies in the rational design of new guanidinium scaffolds. This includes developing pH-responsive drug delivery systems that release their payload in the acidic microenvironment of tumors or infections, and creating next-generation cell-penetrating transporters with enhanced efficiency and lower toxicity.[12][22]

Conclusion

Novel guanidinium salts represent a versatile and powerful class of molecules with demonstrated therapeutic potential across a wide spectrum of diseases. Their unique chemical nature allows them to interact with biological systems in diverse and potent ways. Success in this field requires a deep understanding of the underlying mechanisms, coupled with a rigorous, multi-stage investigational workflow that incorporates self-validating protocols at every step. By systematically moving from rational synthesis through detailed in vitro and in vivo evaluation, researchers can unlock the full potential of this remarkable chemical scaffold to develop the next generation of innovative medicines.

References

- The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. (n.d.). Google Vertex AI Search.

- Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI:10.1039/C7RA06655D.

- Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. (n.d.). PMC.

- Jain, M., Pansuriya, R., Thakur, R., & K. Adesh. (2024). PVA/guanidinium oleate transdermal patch as a pH-responsive drug delivery system for the localized and targeted delivery of anticancer drugs. Materials Advances. DOI:10.1039/D3MA00346A.

- Biological Activities of Guanidine Compounds. (2009). PubMed.

- Applications of Guanidine in Pharmaceutical Field. (n.d.). JOCPR.

- Selected examples of guanidine-based drugs. (n.d.). ResearchGate.

- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Publishing.

- Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. (2022). ACS Publications.

- Biological activities of guanidine compounds | Request PDF. (n.d.). ResearchGate.

- Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives. (2020). PMC.

- New Guanidinium and Aminoguanidinim Salts of 2-Hydroxypyridine-3-carboxylic acid: Preparation and Spectral, Structural, Thermal, ADMET, Biological, and Molecular Docking Studies | Request PDF. (n.d.). ResearchGate.

- Novel guanidinium salts of biologically active (het)arylchalcogenylacetic acids. (n.d.).

- Wright, L. R., Rothbard, J. B., & Wender, P. A. (2003). Guanidinium rich peptide transporters and drug delivery. PubMed. DOI: 10.2174/1389203033487252.

- Guanidine. (n.d.). Wikipedia.

- Application of guanidine and its salts in multicomponent reactions. (2014). TÜBİTAK Academic Journals.

- In Vivo Activity of a Novel Polymeric Guanidine in Experimental Skin Infection with Methicillin-Resistant Staphylococcus aureus. (n.d.). PMC.

- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.).

- Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. (n.d.). DSpace@MIT.

- A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. (n.d.). PMC.

- Synergistic Effect of Guanidinium and Tertiary Amine Groups on Boosting Gene Delivery. (n.d.). ACS Publications.

- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (n.d.). PMC.

- Classical guanidine synthesis. Guanidine core structure obtained by... (n.d.). ResearchGate.

- Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. (2017). MDPI.

- Which Guanidinium Salt Is the Most Effective Protein Denaturant? Understanding the Role of Counterions. (n.d.). Let's Talk Academy.

- Fifteen Years of Cell-Penetrating, Guanidinium-Rich Molecular Transporters: Basic Science, Research Tools, and Clinical Applications. (n.d.). ACS Publications.

- Kratzer, C., Tobudic, S., Macfelda, K., Graninger, W., & Georgopoulos, A. (2007). In vivo activity of a novel polymeric guanidine in experimental skin infection with methicillin-resistant Staphylococcus aureus. PubMed. DOI: 10.1128/AAC.00130-07.

- Method for crystallizing guanidinium salts. (n.d.). Google Patents.

- In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. (2020). PMC.

- Virucidal efficacy of guanidine-free inactivants and rapid test buffers against SARS-CoV-2. (n.d.).

- Biologically active guanidine alkaloids. (n.d.). ScienceOpen.

- A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. (2023). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. Guanidine - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guanidinium rich peptide transporters and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. In Vivo Activity of a Novel Polymeric Guanidine in Experimental Skin Infection with Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo activity of a novel polymeric guanidine in experimental skin infection with methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 22. PVA/guanidinium oleate transdermal patch as a pH-responsive drug delivery system for the localized and targeted delivery of anticancer drugs - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00346A [pubs.rsc.org]

Methodological & Application

Application of Glycosylated Guanidines in Drug Discovery: Application Notes and Protocols

Introduction: The Strategic Advantage of Glycosylating Guanidines

The guanidinium group, the functional core of the amino acid arginine, is a privileged scaffold in medicinal chemistry. Its persistent positive charge at physiological pH facilitates crucial molecular interactions, particularly with negatively charged species like phosphates and carboxylates, which are abundant in biological systems.[1][2] Glycosylation, the attachment of sugar moieties to a molecule, is a fundamental process that dictates a vast array of biological activities, including cell recognition, adhesion, and signaling.[3][4] The strategic fusion of these two entities—the guanidinium group and a carbohydrate scaffold—creates glycosylated guanidines , a class of compounds with remarkable potential in drug discovery.[5]

This guide provides an in-depth exploration of the application of glycosylated guanidines, offering both the theoretical underpinnings and practical protocols for researchers in drug development. By mimicking natural recognition motifs, these compounds can serve as potent and selective modulators of various biological targets. The core principle behind their efficacy lies in the synergistic combination of the guanidinium group's strong, directional hydrogen-bonding capabilities and the carbohydrate's inherent recognition properties.[1][6] This duality allows for the targeting of a diverse range of biomolecules, from enzymes to RNA, with high affinity and specificity.[5][6]

I. Rationale for Glycosylated Guanidines in Drug Design

The design of glycosylated guanidines is predicated on several key principles that make them attractive candidates for therapeutic intervention:

-

Enhanced Binding Affinity and Specificity: The guanidinium group can form strong bidentate hydrogen bonds with carboxylate groups in enzyme active sites, often leading to potent inhibition.[1] When appended to a sugar scaffold that mimics the natural substrate of an enzyme (e.g., a glycosidase), the resulting molecule can exhibit significantly enhanced affinity and selectivity.[7]

-

Improved Cellular Uptake: While aminoglycosides, a class of sugar-based antibiotics, have limited cellular permeability, their guanidinylated counterparts, known as guanidinoglycosides, demonstrate markedly improved cellular uptake.[8] This enhanced translocation across cell membranes opens up possibilities for targeting intracellular components.

-

Targeting RNA Structures: The guanidinium group is a key player in RNA-protein interactions. Guanidinoglycosides have been shown to bind with high affinity to specific RNA structures, such as the HIV Rev-Response Element (RRE), thereby inhibiting viral replication.[5][6]

-

Modulating Lectin Interactions: Lectins are carbohydrate-binding proteins that mediate a wide range of cellular processes.[9][10] Glycosylated guanidines can act as glycomimetics, interfering with lectin-carbohydrate interactions that are often implicated in disease states like cancer and inflammation.[3][11]

II. Synthetic Strategies for Glycosylated Guanidines

The synthesis of glycosylated guanidines typically involves the introduction of a guanidinium group onto a carbohydrate scaffold. Several methods have been developed, with the choice of strategy often depending on the desired substitution pattern and the presence of other functional groups.

Protocol 1: Guanidinylation of Aminoglycosides

This protocol describes a general method for converting the primary amine groups of an aminoglycoside to guanidinium groups.

Objective: To synthesize a guanidinoglycoside from a parent aminoglycoside.

Materials:

-

Aminoglycoside (e.g., tobramycin, neomycin)

-

Guanidinylating reagent (e.g., N,N'-bis(tert-butoxycarbonyl)-N''-triflylguanidine)[12]

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Base (e.g., triethylamine or DIPEA)

-

Deprotection reagent (e.g., trifluoroacetic acid (TFA) in dichloromethane)

-

Reaction vessel, magnetic stirrer, and standard laboratory glassware

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolution: Dissolve the aminoglycoside in the chosen anhydrous solvent in a clean, dry reaction vessel.

-